molecular formula C11H15NO2 B15124084 Methyl 4-amino-4-phenylbutanoate

Methyl 4-amino-4-phenylbutanoate

Cat. No.: B15124084
M. Wt: 193.24 g/mol
InChI Key: RYSSAIDSNHUHBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves reacting 4-amino-3-phenylbutanoic acid hydrochloride with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours . The crystalline product is then filtered and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Methyl 4-amino-4-phenylbutanoate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-4-phenylbutanoate involves its interaction with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission and exert neuroprotective effects . The compound may also influence various molecular pathways involved in neuronal signaling and plasticity .

Comparison with Similar Compounds

Similar Compounds

    Phenibut: A derivative of GABA with similar neuroprotective properties.

    Baclofen: Another GABA derivative used as a muscle relaxant.

    Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness

Methyl 4-amino-4-phenylbutanoate is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties compared to other GABA derivatives.

Biological Activity

Methyl 4-amino-4-phenylbutanoate (MAPB) is a synthetic compound with significant biological activity, particularly in the fields of neuropharmacology and antimicrobial research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MAPB belongs to the phenethylamine family and has the molecular formula C11H15NO2C_{11}H_{15}NO_2. Its IUPAC name is this compound. The compound features a butanoate backbone with an amino group and a phenyl substituent, which contribute to its diverse biological activities.

GABA Modulation
MAPB acts as a gamma-aminobutyric acid (GABA) analog, enhancing inhibitory neurotransmission by modulating GABA receptors. This mechanism underlies its potential neuroprotective effects and anticonvulsant properties, making it a candidate for treating various neurological disorders such as epilepsy and anxiety disorders.

Antimicrobial Activity
Recent studies have indicated that MAPB may inhibit menaquinone biosynthesis pathways in Mycobacterium tuberculosis, suggesting its potential application in antimicrobial therapies. This property highlights its relevance in combating antibiotic-resistant bacterial strains.

Biological Activity Overview

Activity TypeEffect/MechanismReferences
NeuropharmacologyModulates GABA receptors, enhances inhibitory transmission
AnticonvulsantPotential treatment for epilepsy and anxiety disorders
AntimicrobialInhibits Mycobacterium tuberculosis biosynthesis

Case Studies and Research Findings

  • Neuroprotective Effects
    A study demonstrated that MAPB significantly reduced seizure activity in animal models, indicating its potential as an anticonvulsant agent. The compound's ability to enhance GABAergic transmission was linked to improved neuronal survival under excitotoxic conditions.
  • Antimicrobial Efficacy
    In vitro experiments showed that MAPB effectively inhibited the growth of Mycobacterium tuberculosis by disrupting crucial metabolic pathways. This finding opens avenues for further research into its use as an adjunct therapy for tuberculosis.
  • Comparative Studies
    Comparative studies with structurally similar compounds revealed that MAPB exhibited superior neuroprotective properties compared to other amino acid derivatives such as Methyl 4-amino-3-phenylbutanoate. The unique structural features of MAPB contribute to its enhanced interaction with biological targets.

Synthesis and Applications

MAPB is typically synthesized through the esterification of 4-amino-4-phenylbutanoic acid with methanol. This process can be scaled up using high-performance liquid chromatography (HPLC) for purity assessment in industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

RYSSAIDSNHUHBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC=CC=C1)N

Origin of Product

United States

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